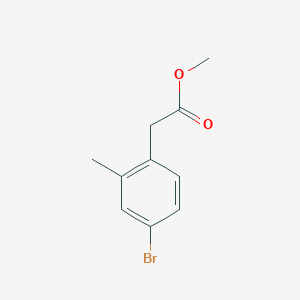

Methyl 2-(4-bromo-2-methylphenyl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-bromo-2-methylphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-7-5-9(11)4-3-8(7)6-10(12)13-2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQVAIXVMXMXFKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958646-47-4 | |

| Record name | methyl 2-(4-bromo-2-methylphenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Methyl 2 4 Bromo 2 Methylphenyl Acetate

Established Synthetic Routes and Reaction Conditions

Established methods for the synthesis of Methyl 2-(4-bromo-2-methylphenyl)acetate often involve multi-step processes that include esterification, regioselective bromination, and alkylation.

Esterification Protocols for this compound Formation

The final step in many synthetic pathways to produce this compound is the esterification of 2-(4-bromo-2-methylphenyl)acetic acid. A prevalent and efficient method for this transformation is the Fischer esterification. This reaction typically involves refluxing the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. wikipedia.orgchemicalbook.com

A typical procedure involves dissolving 2-(4-bromo-2-methylphenyl)acetic acid in methanol, followed by the slow, dropwise addition of concentrated sulfuric acid. chemicalbook.com The reaction mixture is then heated to reflux for a period of time to drive the equilibrium towards the formation of the methyl ester. chemicalbook.com The progress of the reaction can be monitored by techniques like gas chromatography. google.com Upon completion, the excess methanol is often removed by distillation. chemicalbook.com The workup procedure generally involves cooling the reaction mixture, followed by partitioning between an organic solvent (like dichloromethane (B109758) or ethyl acetate) and water. chemicalbook.comchemicalbook.com The organic layer is then washed with a basic solution, such as saturated sodium bicarbonate, to neutralize any remaining acid, and then with brine. chemicalbook.com After drying over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate, the solvent is removed under reduced pressure to yield the crude product. chemicalbook.comchemicalbook.com Purification can be achieved through distillation or column chromatography to afford the final product as a colorless oil. chemicalbook.com

| Reactant | Reagent | Catalyst | Solvent | Conditions | Yield |

| 2-(4-bromo-2-methylphenyl)acetic acid | Methanol | Sulfuric acid | Methanol | Reflux | 98% chemicalbook.com |

| 2-Bromophenylacetic acid | Methanol | Sulfuric acid | Methanol | Reflux, 30 min | 99% chemicalbook.com |

Regioselective Bromination of Phenylacetate (B1230308) Precursors

Achieving the desired regioselectivity in the bromination of phenylacetate precursors is a critical step. The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of bromination. In the case of synthesizing this compound, a key precursor is often methyl 2-(2-methylphenyl)acetate (B8461809) (also known as methyl 2-(o-tolyl)acetate).

The methyl group at the ortho position is an activating group and an ortho-, para-director. The acetate (B1210297) group at the benzylic position is a deactivating group. Therefore, direct bromination of methyl 2-(o-tolyl)acetate would likely lead to a mixture of products, with bromination occurring at the positions activated by the methyl group. To achieve regioselective bromination at the para-position to the methyl group, specific brominating agents and reaction conditions are employed.

One common approach involves the use of N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride, often with a radical initiator such as benzoyl peroxide. prepchem.com This method is typically used for benzylic bromination, but under certain conditions, it can also effect aromatic bromination. Another method involves the direct use of bromine (Br2) in a suitable solvent. researchgate.net The choice of solvent and temperature can influence the regioselectivity of the reaction. For instance, performing the reaction in a non-polar solvent at low temperatures can favor the desired para-isomer.

To circumvent issues with regioselectivity, an alternative strategy is to start with a precursor that already has the desired substitution pattern. For example, one could start with 4-bromo-2-methylbenzoic acid and then elaborate the acetic acid side chain. google.com

| Starting Material | Brominating Agent | Catalyst/Initiator | Solvent | Key Outcome |

| Phenylacetic acid | Bromine and Mercuric oxide | - | - | Mixture of 2- and 4-bromo isomers wikipedia.org |

| Methyl phenylacetate | N-bromosuccinimide | Benzoyl peroxide | Carbon tetrachloride | Aromatic bromination prepchem.com |

| Methyl indolyl-3-acetate | Bromine | - | Carbon tetrachloride | Regioselective bromination at C6 researchgate.netnih.gov |

Alkylation Strategies for Methyl Group Introduction

The introduction of the methyl group at the ortho position of the phenyl ring is another key synthetic transformation. This can be achieved through various alkylation strategies. One common approach is the Friedel-Crafts alkylation of a suitable precursor, such as methyl 2-(4-bromophenyl)acetate.

In a typical Friedel-Crafts alkylation, an alkylating agent, such as a methyl halide (e.g., methyl iodide), is reacted with the aromatic substrate in the presence of a Lewis acid catalyst, like aluminum chloride (AlCl3). However, Friedel-Crafts alkylations can sometimes suffer from issues like polyalkylation and rearrangement of the alkyl group.

An alternative strategy involves the methylation of a benzylic carbon. For instance, the benzylic carbon of methyl 2-(4-bromophenyl)acetate can be deprotonated with a strong base, such as sodium hydride, followed by quenching with an electrophile like methyl iodide. google.com This method introduces a methyl group on the carbon adjacent to the aromatic ring, which is not the target molecule for this article.

For the synthesis of this compound, a more controlled approach might involve starting with a precursor that already contains the methyl group, such as 2-methylphenol or o-toluidine, and then building the rest of the molecule.

| Substrate | Alkylating Agent | Base/Catalyst | Solvent | Product |

| Methyl 2-(4-bromophenyl)acetate | Methyl iodide (2.4 equiv.) | Sodium hydride | Tetrahydrofuran (B95107) | Methyl 2-(4-bromo-2-methylphenyl)propanoate google.com |

| Salicylic Acid | t-butyl methyl ether | Sulfuric acid | - | Alkylsalicylic acids whiterose.ac.uk |

Exploration of Alternative Synthetic Pathways

In addition to the established routes, researchers are continuously exploring alternative synthetic pathways to improve efficiency, reduce costs, and enhance the sustainability of the synthesis of this compound.

Friedel-Crafts Acylation Approaches in Precursor Synthesis

Friedel-Crafts acylation offers a valuable alternative for constructing key precursors. Unlike alkylation, acylation is not prone to poly-substitution and the acyl group is deactivating, preventing further reactions on the same ring. The resulting ketone can then be reduced to the desired alkyl group.

For instance, one could envision a synthesis starting with 4-bromotoluene. A Friedel-Crafts acylation with an appropriate acylating agent, such as acetyl chloride in the presence of aluminum chloride, would introduce an acetyl group. The position of acylation would be directed by the methyl group. Subsequent steps would be required to convert the acetyl group into the desired acetate side chain.

Palladium-Catalyzed Cross-Coupling Reactions in Related Systems

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis and offer powerful tools for the construction of carbon-carbon bonds. Reactions such as the Suzuki, Heck, and Sonogashira couplings are widely used to form bonds between aromatic rings and various coupling partners.

In the context of synthesizing related systems, a Suzuki coupling reaction could be employed. For example, a reaction between a boronic acid derivative of the methylated phenyl ring and a bromo-substituted acetate component could potentially form the desired carbon-carbon bond. A patent describes the synthesis of methyl 2-(4-methylphenyl)benzoate via a Suzuki-type reaction between 2-chlorobenzonitrile (B47944) and 4-methylphenylboronic acid, catalyzed by palladium(0). google.com While not the exact target molecule, this illustrates the applicability of such methods in constructing similar biaryl systems.

Another example involves the palladium-catalyzed reaction of methyl 2-[1-(perfluorobutane)sulfonyloxy]benzoate with p-tolylzinc bromide to yield methyl 2-(4-methylphenyl)benzoate. google.com These examples highlight the potential of palladium-catalyzed cross-coupling reactions as a versatile strategy for the synthesis of precursors to this compound.

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst | Product |

| Suzuki Coupling | 2-chlorobenzonitrile | 4-methylphenylboronic acid | Palladium(0) | 2-(4-methylphenyl)-benzonitrile google.com |

| Cross-Coupling | methyl 2-[1-(perfluorobutane)sulfonyloxy]benzoate | p-tolylzinc bromide | Palladium chloride/triphenylphosphine | methyl 2-(4-methylphenyl)benzoate google.com |

Multi-component and Tandem Reaction Sequences

In the pursuit of streamlined and atom-economical synthetic routes, multi-component reactions (MCRs) and tandem (or domino) catalytic sequences represent a significant advancement over classical multi-step syntheses. researchgate.net A tandem reaction is a process in which several bond-forming events occur sequentially in a single pot without isolating intermediates, changing reaction conditions, or adding new reagents. This approach offers considerable advantages, including reduced solvent waste, lower energy consumption, and decreased manual labor.

While a specific, documented multi-component reaction for the direct synthesis of this compound is not prevalent in the literature, its synthesis can be envisioned through strategically designed tandem sequences. A plausible and highly efficient approach involves a palladium-catalyzed carbonylative cross-coupling reaction. For instance, a tandem Sonogashira coupling followed by a carbonylation and esterification sequence could construct the molecule from simpler precursors in one pot.

Hypothetical Tandem Synthesis Route:

This proposed sequence would begin with 1-bromo-4-iodo-2-methylbenzene .

Sonogashira Coupling: The more reactive C-I bond would selectively couple with a suitable alkyne, such as trimethylsilylacetylene, under palladium-copper catalysis. mdpi.comresearchgate.net

In-situ Desilylation: The trimethylsilyl (B98337) (TMS) protecting group would be removed in the same pot to generate a terminal alkyne.

Carbonylative Esterification: The remaining C-Br bond would then undergo a palladium-catalyzed carbonylation in the presence of carbon monoxide and methanol. This step incorporates the carbonyl group and immediately forms the methyl ester, yielding the target molecule.

This tandem strategy, combining C-C bond formation, deprotection, and C-C/C-O bond formation in a single operation, exemplifies a modern approach to complex molecule synthesis. nih.gov Similarly, tandem Heck-carbonylation reactions, which couple an aryl halide with an alkene followed by carbonylation, have emerged as a powerful tool for creating diverse carbonyl-containing molecules and could be adapted for this purpose. rsc.orgrsc.org

Optimization of Synthetic Parameters for Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound, whether it is synthesized via a traditional Fischer esterification or a more advanced tandem sequence. Key parameters include the choice of solvent, reaction temperature, catalyst system, reagent stoichiometry, and methods for monitoring the reaction's progress.

The choice of solvent and the reaction temperature are interdependent parameters that profoundly influence reaction kinetics, solubility of reagents, and side-product formation. For the esterification of the parent carboxylic acid, 2-(4-bromo-2-methylphenyl)acetic acid, with methanol, the reaction is typically conducted at the reflux temperature of the alcohol, which also serves as the solvent. ontosight.ai

In more complex catalytic systems, such as palladium-catalyzed carbonylations, the solvent must be carefully selected. Aprotic polar solvents like acetonitrile (B52724) or tetrahydrofuran (THF) are often effective. mdpi.com The temperature must be high enough to ensure a sufficient reaction rate but controlled to prevent catalyst decomposition or undesired side reactions. Studies on analogous aldol (B89426) reactions of methyl phenylacetate have shown that both solvent polarity and temperature can dramatically alter the stereochemical outcome, highlighting the critical nature of these parameters. organic-chemistry.org For instance, reactions in dichloromethane favor one isomer at -78°C and the opposite isomer at room temperature. organic-chemistry.org

The following table illustrates the hypothetical effect of different solvents and temperatures on the yield of a final esterification step, based on general principles observed in related reactions. researchgate.net

| Solvent | Temperature (°C) | Boiling Point (°C) | Relative Polarity | Expected Outcome |

|---|---|---|---|---|

| Methanol (Reagent & Solvent) | 65 (Reflux) | 65 | 0.762 | Standard condition for Fischer esterification; drives equilibrium forward. |

| Toluene | 110 (Reflux) | 111 | 0.099 | Allows for higher temperatures; useful for azeotropic removal of water. |

| Acetonitrile | 80 | 82 | 0.460 | Good solvent for Pd-catalyzed reactions; mild temperature. mdpi.com |

| Tetrahydrofuran (THF) | 66 (Reflux) | 66 | 0.207 | Common in organometallic chemistry; may require longer reaction times due to lower temperature. |

The efficiency of the synthesis is highly dependent on the choice of catalyst and the precise molar ratios of the reactants.

Stoichiometry: In Fischer esterification, using an excess of one reagent (typically methanol, as it is inexpensive and can serve as the solvent) is a common strategy to shift the reaction equilibrium toward the product side, maximizing the conversion of the carboxylic acid. ontosight.ai In multi-component reactions, maintaining a precise stoichiometric balance between all reactants is essential to avoid the formation of unwanted byproducts and to ensure the reaction proceeds efficiently down the desired tandem pathway. For example, in carbonylative couplings, the pressure of carbon monoxide is a critical stoichiometric parameter that must be carefully controlled. researchgate.net

The table below demonstrates the impact of varying catalyst and reagent ratios on reaction outcomes, based on findings from related esterification processes. nih.gov

| Parameter Varied | Ratio/Loading | Observed Effect on Yield/Purity | Rationale |

|---|---|---|---|

| Acid Catalyst Loading | Low (e.g., 1 mol%) | Slow reaction, incomplete conversion. | Insufficient active sites for protonation. |

| Acid Catalyst Loading | Optimal (e.g., 5-10 mol%) | High yield, reasonable reaction time. jocpr.com | Sufficient catalytic activity without promoting side reactions. |

| Acid Catalyst Loading | High (e.g., >20 mol%) | No significant yield increase; potential for dehydration/degradation byproducts. | Catalyst saturation; increased risk of side reactions. |

| Methanol:Acid Ratio | 1:1 | Lower equilibrium conversion. | Equilibrium limitation (Le Chatelier's principle). |

| Methanol:Acid Ratio | Large Excess (e.g., 10:1) | High conversion to ester. ontosight.ai | Shifts equilibrium towards product formation. |

To achieve optimal yield and purity, it is crucial to monitor the reaction's progress to determine the point of completion accurately. Over-extending reaction times can lead to the formation of impurities, while premature termination results in low yields. Modern synthesis relies on in-situ (in the reaction mixture) and online monitoring techniques.

Gas Chromatography (GC): A common and effective offline method for monitoring the synthesis of esters. Small aliquots are periodically removed from the reaction mixture, quenched, and analyzed. GC can separate the starting material, product, and any byproducts, allowing for quantitative tracking of the reaction progress.

In-situ Spectroscopy (FTIR and NMR): Advanced process analytical technology (PAT) tools like Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy allow for real-time, continuous monitoring without disturbing the reaction. rsc.orgmt.com An attenuated total reflectance (ATR) FTIR probe can be inserted directly into the reactor to track the disappearance of the carboxylic acid's C=O stretch (~1700 cm⁻¹) and the appearance of the ester's C=O stretch (~1735 cm⁻¹). rsc.org Similarly, flow NMR spectroscopy can provide detailed mechanistic and kinetic data by continuously flowing the reaction mixture through an NMR spectrometer, enabling the identification of transient intermediates and a precise determination of the reaction endpoint. acs.org These techniques are invaluable for optimizing reaction time and gaining a deeper understanding of the reaction mechanism. researchgate.net

Elucidation of Chemical Reactivity and Transformation Pathways of Methyl 2 4 Bromo 2 Methylphenyl Acetate

Nucleophilic Substitution Reactions

The bromine atom attached to the aromatic ring is a primary site for nucleophilic substitution reactions, enabling the introduction of a variety of functional groups.

Substitution at the Bromine Atom with Various Nucleophiles (e.g., amines, thiols, alkoxides)

The carbon-bromine bond on the phenyl ring can be cleaved and replaced by a new bond with a nucleophile. This transformation is typically facilitated by a transition metal catalyst, most commonly palladium complexes.

With Amines (Buchwald-Hartwig Amination): The palladium-catalyzed coupling of amines with aryl halides, known as the Buchwald-Hartwig amination, is a powerful method for the formation of carbon-nitrogen bonds. In the case of Methyl 2-(4-bromo-2-methylphenyl)acetate, this reaction allows for the introduction of primary or secondary amines at the C4 position of the phenyl ring. The general reaction involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to yield the aminated product and regenerate the catalyst.

With Thiols: The substitution of the bromine atom with a thiol group can be achieved through similar palladium-catalyzed cross-coupling reactions. Alternatively, under certain conditions, direct nucleophilic aromatic substitution with a thiolate anion might be possible, although this typically requires harsh reaction conditions or the presence of strong electron-withdrawing groups on the aromatic ring, which are absent in this molecule. A related compound, Methyl 2-[(4-Bromo-2-methylphenyl)thio]propanoate, highlights the feasibility of forming a thioether linkage at this position. rsc.org

With Alkoxides: The formation of an ether linkage by substituting the bromine with an alkoxide is also a feasible transformation, generally proceeding via palladium-catalyzed cross-coupling reactions, often referred to as the Buchwald-Hartwig ether synthesis. This reaction allows for the introduction of a variety of alkoxy groups onto the aromatic ring.

Below is a representative table of conditions for such nucleophilic substitution reactions, based on general literature procedures for similar aryl bromides.

| Nucleophile | Catalyst System (Example) | Base (Example) | Solvent (Example) | Temperature (°C) |

| Primary/Secondary Amine | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 80-110 |

| Thiol | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100-120 |

| Alcohol/Alkoxide | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100-120 |

Investigation of Reaction Mechanisms and Kinetics

The mechanisms of these palladium-catalyzed nucleophilic substitution reactions are well-established and generally follow a catalytic cycle involving three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.

Transmetalation (for boronic acids/esters) or Nucleophilic Attack: In Suzuki-type couplings, a boronic acid or ester, activated by a base, undergoes transmetalation with the Pd(II) complex. In the case of amines, thiols, or alkoxides, the nucleophile coordinates to the palladium center, often followed by deprotonation by the base to form a more nucleophilic species that is then transferred to the aryl group on the palladium.

Reductive Elimination: The newly formed carbon-nucleophile bond is established as the product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Oxidation Reactions

The methyl group on the aromatic ring and potentially other functional groups are susceptible to oxidation under appropriate conditions.

Oxidation of the Aromatic Methyl Group to Carboxylic Acid

The benzylic methyl group of this compound can be oxidized to a carboxylic acid using strong oxidizing agents. This transformation is a common reaction for alkyl groups attached to an aromatic ring, provided they have at least one benzylic hydrogen. The resulting product would be 2-(methoxycarbonylmethyl)-5-bromobenzoic acid.

Common oxidizing agents for this transformation include:

Potassium permanganate (B83412) (KMnO₄): Typically used under basic, aqueous conditions, followed by an acidic workup.

Chromic acid (H₂CrO₄) or other Cr(VI) reagents: Often generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in the presence of sulfuric acid.

The reaction proceeds via a free-radical mechanism at the benzylic position. The presence of the electron-withdrawing ester group and the bromine atom on the ring can influence the reactivity of the methyl group towards oxidation.

| Oxidizing Agent | Typical Conditions |

| Potassium Permanganate (KMnO₄) | Aqueous NaOH or K₂CO₃, heat; then H₃O⁺ |

| Chromium Trioxide (CrO₃) | H₂SO₄, acetone (B3395972) (Jones oxidation) |

Selective Oxidation of Other Functional Groups (e.g., ester, alcohol in related structures)

The ester functional group in this compound is generally resistant to oxidation under the conditions used to oxidize the aromatic methyl group. However, if the ester were to be hydrolyzed to the corresponding carboxylic acid, or reduced to an alcohol, these new functional groups would have different susceptibilities to oxidation. For instance, a primary alcohol resulting from the reduction of the ester could be selectively oxidized back to an aldehyde or a carboxylic acid using a variety of reagents, depending on the desired product. The choice of oxidizing agent is critical for achieving selectivity in molecules with multiple oxidizable sites. For example, pyridinium (B92312) chlorochromate (PCC) is commonly used for the selective oxidation of primary alcohols to aldehydes without over-oxidation to the carboxylic acid.

Reduction Reactions

The ester group and the aryl bromide present in this compound can both be targeted for reduction, with the outcome depending on the choice of reducing agent and reaction conditions.

The reduction of the methyl ester group to a primary alcohol, yielding 2-(4-bromo-2-methylphenyl)ethanol, is a common transformation. Strong reducing agents are typically required for this conversion.

Lithium aluminum hydride (LiAlH₄): This is a powerful and non-selective reducing agent that will readily reduce the ester to the corresponding primary alcohol. It is also capable of reducing the aryl bromide, although this typically requires harsher conditions (e.g., higher temperatures).

Sodium borohydride (B1222165) (NaBH₄): This is a milder reducing agent that is generally not reactive enough to reduce esters under standard conditions. iwu.eduiwu.edu However, its reactivity can be enhanced by the addition of certain additives or by using specific solvent systems, which can sometimes allow for the reduction of esters. ias.ac.inresearchgate.net The chemoselective reduction of the ester in the presence of the aryl bromide is challenging but may be achievable under carefully controlled conditions.

Conversely, the selective reduction of the aryl bromide to a C-H bond (hydrodehalogenation) while leaving the ester group intact is also a possible transformation. This can often be achieved using catalytic hydrogenation (e.g., H₂ over Pd/C) or with certain hydride reagents under specific conditions.

The following table summarizes the expected outcomes of reduction with common reagents:

| Reducing Agent | Target Functional Group | Expected Major Product |

| LiAlH₄ (strong) | Ester and potentially Aryl Bromide | 2-(4-bromo-2-methylphenyl)ethanol or 2-(2-methylphenyl)ethanol |

| NaBH₄ (mild) | Generally unreactive with ester | No reaction (or slow reduction under specific conditions) |

| H₂ / Pd/C | Aryl Bromide | Methyl 2-(2-methylphenyl)acetate (B8461809) |

Reduction of the Ester Functional Group to Alcohol

The ester moiety of this compound can be reduced to a primary alcohol, yielding 2-(4-bromo-2-methylphenyl)ethanol. This transformation requires powerful reducing agents, as esters are less reactive than aldehydes or ketones. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose. masterorganicchemistry.comlibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide. libretexts.org

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. Subsequently, the methoxy (B1213986) group (⁻OCH₃) is eliminated, which generates an intermediate aldehyde. This aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of hydride, leading to the formation of an alkoxide intermediate. The final alcohol product is obtained after protonation during the workup step. chemistrysteps.com

Table 1: Conditions for Ester Reduction

| Reagent | Solvent | Typical Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether or THF | 1. Add ester to LiAlH₄ in dry ether/THF at 0 °C. 2. Stir at room temperature. 3. Aqueous workup (e.g., with H₂O and acid). | 2-(4-bromo-2-methylphenyl)ethanol |

Reductive Debromination Strategies

The bromine atom on the aromatic ring can be selectively removed through reductive dehalogenation, converting the compound to Methyl 2-(2-methylphenyl)acetate. This transformation is valuable for accessing derivatives without the bromo-substituent. A primary method for this is catalytic hydrogenation. organic-chemistry.orgresearchwithrutgers.com

This reaction typically employs a palladium catalyst, such as 10% palladium on carbon (Pd/C), under a hydrogen gas atmosphere. sci-hub.se The process is often carried out in a solvent like methanol (B129727) or ethanol (B145695) under neutral conditions and at room temperature. sci-hub.se This method is highly effective for aryl bromides and is chemoselective, meaning it can reduce the C-Br bond without affecting other functional groups like the ester. organic-chemistry.orgresearchwithrutgers.com Alternative methods for reductive dehalogenation exist, including the use of other catalysts or hydride sources like sodium borohydride in specific catalytic systems. nih.gov

Table 2: Methods for Reductive Debromination

| Method | Reagents/Catalyst | Conditions | Key Features |

| Catalytic Hydrogenation | H₂, 10% Pd/C | Methanol, Room Temperature, Atmospheric Pressure | High yield, chemoselective, neutral conditions. organic-chemistry.orgsci-hub.se |

| Micellar Catalysis | NaBH₄, Pd catalyst | Water, Room Temperature | Environmentally friendly, mild conditions. nih.gov |

Reduction of Carboxylic Acid Moieties in Derivatives

While the parent compound is an ester, its corresponding carboxylic acid derivative, 2-(4-bromo-2-methylphenyl)acetic acid, can be synthesized and subsequently reduced. This two-step pathway provides an alternative route to the primary alcohol, 2-(4-bromo-2-methylphenyl)ethanol.

Step 1: Hydrolysis of the Ester The initial step is the hydrolysis of the methyl ester to the carboxylic acid. This is typically achieved through saponification, which involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidification. The steric hindrance around the carbonyl carbon in this specific molecule is not significant enough to prevent the standard bimolecular base-catalyzed acyl-oxygen cleavage (BAc2) mechanism. stackexchange.com

Step 2: Reduction of the Carboxylic Acid The resulting 2-(4-bromo-2-methylphenyl)acetic acid can be reduced to the corresponding primary alcohol. Two common reagents for this transformation are Lithium Aluminum Hydride (LiAlH₄) and Borane (B79455) complexes (e.g., BH₃·THF). commonorganicchemistry.com

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that readily converts carboxylic acids to alcohols. youtube.com The reaction first involves an acid-base reaction where the acidic proton of the carboxylic acid reacts with the hydride, liberating hydrogen gas. An excess of LiAlH₄ is therefore required. The resulting carboxylate salt is then reduced to the primary alcohol. youtube.com

Borane (BH₃·THF): Borane is another effective reagent for reducing carboxylic acids. A key advantage of borane is its chemoselectivity; it will typically reduce carboxylic acids in the presence of esters, which can be useful in more complex molecules. commonorganicchemistry.comnih.gov The reaction proceeds by forming an acyloxyborane intermediate, which is then further reduced by additional borane equivalents. organic-synthesis.com

Table 3: Reagents for Carboxylic Acid Reduction

| Reagent | Solvent | Mechanism Highlights | Selectivity Notes |

| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | Initial acid-base reaction followed by reduction of the carboxylate. youtube.com | Highly reactive; reduces many other carbonyl groups. libretexts.org |

| Borane Tetrahydrofuran (BH₃·THF) | THF | Forms an acyloxyborane intermediate which is subsequently reduced. organic-synthesis.com | Chemoselective for carboxylic acids over esters and many other functional groups. nih.gov |

Cyclization and Rearrangement Reactions Involving the Phenylacetate (B1230308) Core

The structure of this compound is suitable for intramolecular cyclization reactions to form new ring systems. A prominent example is the intramolecular Friedel-Crafts acylation, which can be used to synthesize a substituted indanone.

To achieve this, the starting material must first be converted into a more reactive acylating agent. This involves two steps:

Hydrolysis: The methyl ester is first hydrolyzed to the corresponding carboxylic acid, 2-(4-bromo-2-methylphenyl)acetic acid, as described previously.

Conversion to Acyl Chloride: The carboxylic acid is then converted to its acyl chloride, 2-(4-bromo-2-methylphenyl)acetyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The resulting acyl chloride can then undergo an intramolecular Friedel-Crafts acylation. masterorganicchemistry.com In the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), the acyl chloride generates a highly electrophilic acylium ion. sigmaaldrich.com This electrophile is then attacked by the electron-rich aromatic ring at the ortho position to the acetyl group, leading to the formation of a new carbon-carbon bond and a six-membered ring intermediate (a sigma complex). Subsequent loss of a proton re-aromatizes the ring, yielding the final product, 7-bromo-5-methyl-2,3-dihydro-1H-inden-1-one. The formation of a five-membered ring is generally favored in such cyclizations. masterorganicchemistry.comdigitellinc.com

Functional Group Interconversions for Diversification

The ester functional group in this compound is a key site for transformations that allow for the synthesis of a diverse range of derivatives.

Hydrolysis: As previously discussed, saponification of the ester with a base like NaOH followed by acidification yields the corresponding carboxylic acid, 2-(4-bromo-2-methylphenyl)acetic acid. This acid is a crucial intermediate for other reactions, such as the intramolecular Friedel-Crafts acylation or direct amidation reactions. ucl.ac.uk

Transesterification: This reaction involves converting the methyl ester into a different ester (e.g., an ethyl or benzyl (B1604629) ester). It is typically achieved by reacting the compound with an excess of another alcohol in the presence of an acid or base catalyst. The reaction is an equilibrium process, and using the desired alcohol as the solvent can drive the reaction to completion.

Amidation: The ester can be converted into an amide by reacting it with ammonia, a primary amine, or a secondary amine. This reaction, known as aminolysis, often requires higher temperatures or the use of catalysts to proceed at a reasonable rate due to the lower reactivity of esters compared to acyl chlorides. The product of this reaction would be a 2-(4-bromo-2-methylphenyl)acetamide (B2786765) derivative. For instance, reaction with a generic primary amine (R-NH₂) would yield N-alkyl-2-(4-bromo-2-methylphenyl)acetamide.

Table 4: Summary of Functional Group Interconversions

| Reaction | Reagents | Product Class | Example Product |

| Hydrolysis | NaOH (aq), then H₃O⁺ | Carboxylic Acid | 2-(4-bromo-2-methylphenyl)acetic acid |

| Transesterification | R'OH, H⁺ or R'O⁻ | Ester | Ethyl 2-(4-bromo-2-methylphenyl)acetate |

| Amidation | R'R''NH, (heat/catalyst) | Amide | N-substituted-2-(4-bromo-2-methylphenyl)acetamide |

Advanced Spectroscopic and Structural Characterization of Methyl 2 4 Bromo 2 Methylphenyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR techniques, a complete structural map of Methyl 2-(4-bromo-2-methylphenyl)acetate can be constructed.

Proton (¹H) NMR Spectral Assignment and Aromatic Proton Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the benzylic protons, the methyl ester protons, and the protons of the methyl group attached to the aromatic ring. The substitution pattern on the benzene (B151609) ring—a bromine atom and a methyl group—will influence the chemical shifts and coupling patterns of the aromatic protons.

The aromatic region is expected to show three distinct proton signals due to the trisubstituted benzene ring. A doublet, a doublet of doublets, and another doublet are predicted based on the spin-spin coupling between adjacent protons. The proton ortho to the bromine atom is likely to be the most deshielded due to the electronegativity of the halogen.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic H | 7.0 - 7.5 | m | - |

| -CH₂- | 3.6 - 3.8 | s | - |

| -OCH₃ | 3.6 - 3.7 | s | - |

| Ar-CH₃ | 2.2 - 2.4 | s | - |

Note: 's' denotes a singlet and 'm' denotes a multiplet. Predicted values are based on typical chemical shift ranges for similar structural motifs.

Carbon-13 (¹³C) NMR Chemical Shift Correlations

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each chemically non-equivalent carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms.

The spectrum is expected to show signals for the carbonyl carbon of the ester group, the aromatic carbons, the benzylic carbon, the methoxy (B1213986) carbon, and the methyl carbon attached to the aromatic ring. The carbon atom bonded to the bromine atom will experience a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 170 - 175 |

| Aromatic C-Br | 120 - 125 |

| Aromatic C-CH₃ | 135 - 140 |

| Other Aromatic C | 125 - 135 |

| -CH₂- | 40 - 45 |

| -OCH₃ | 50 - 55 |

| Ar-CH₃ | 20 - 25 |

Advanced 2D NMR Techniques for Structural Elucidation (e.g., HMBC, COSY)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, 2D NMR experiments such as Heteronuclear Multiple Bond Correlation (HMBC) and Correlation Spectroscopy (COSY) are employed.

A COSY spectrum would reveal correlations between protons that are coupled to each other, which is particularly useful for confirming the connectivity of the aromatic protons. For instance, correlations would be expected between adjacent protons on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of the molecule. For this compound, the molecular formula is C₁₀H₁₁BrO₂. The theoretical monoisotopic mass for this formula is 241.99425 Da. uni.lu An experimental HRMS measurement close to this value would confirm the molecular formula.

Table 3: HRMS Data for this compound

| Molecular Formula | Theoretical Monoisotopic Mass (Da) |

| C₁₀H₁₁BrO₂ | 241.99425 uni.lu |

Fragmentation Pathway Analysis (e.g., EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern provides valuable structural information.

For this compound, characteristic fragmentation pathways would be expected. These may include the loss of the methoxy group (-OCH₃), the loss of the entire ester functional group (-COOCH₃), and cleavage of the benzylic C-C bond. The presence of a bromine atom would result in a characteristic isotopic pattern for bromine-containing fragments (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Application of Hyphenated Techniques (e.g., LC-MS, GC-MS) for Purity and Identity

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the definitive identification and purity assessment of pharmaceutical intermediates and active compounds like this compound. chemijournal.com Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) provide orthogonal information, enhancing the confidence in analytical results. saspublishers.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly suitable for the analysis of volatile and thermally stable compounds. chemijournal.com this compound, with a molecular weight of 229.07 g/mol , possesses sufficient volatility for GC analysis. nih.gov In this technique, the compound is first separated from non-volatile impurities on a capillary column based on its boiling point and interaction with the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI).

The resulting mass spectrum serves as a chemical fingerprint. For this compound (C₉H₉BrO₂), the mass spectrum would be expected to show a molecular ion peak cluster corresponding to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br), appearing at m/z 228 and 230. Key fragmentation patterns would include the loss of the methoxy group (-OCH₃) to give a fragment at m/z 197/199 and the loss of the carbomethoxy group (-COOCH₃) leading to a fragment at m/z 169/171. The base peak is often the tropylium-like ion resulting from cleavage of the acetate (B1210297) group, providing structural confirmation. nih.govscispace.com The retention time from the gas chromatogram provides a measure of purity, while the mass spectrum confirms the identity of the analyte. scispace.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for analyzing compounds that may be thermally labile or less volatile. saspublishers.com It combines the high-resolution separation of High-Performance Liquid Chromatography (HPLC) with the sensitive and specific detection of mass spectrometry. actascientific.com For this compound, a reversed-phase HPLC method, likely using a C18 column, would be employed for separation. ajrconline.org The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like formic acid or ammonium acetate to improve ionization. ajrconline.orgrsc.org

After elution from the HPLC column, the analyte is introduced into the MS source. Soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used to minimize fragmentation and generate a prominent protonated molecular ion [M+H]⁺. For this compound, the [M+H]⁺ ion would be observed at m/z 229/231. researchgate.net LC-MS is highly sensitive and can be used to quantify trace-level impurities. ajrconline.org The combination of retention time from the LC and the mass-to-charge ratio from the MS provides high confidence in both the identity and purity of the compound. saspublishers.com

| Parameter | GC-MS | LC-MS |

|---|---|---|

| Separation Column | Capillary (e.g., DB-5ms, HP-5ms) | Reversed-Phase (e.g., C18, C8) |

| Mobile Phase | Inert Carrier Gas (e.g., He, H₂) | Acetonitrile/Methanol and Water Gradient |

| Ionization Technique | Electron Impact (EI) | Electrospray Ionization (ESI), APCI |

| Expected Primary Ion (m/z) | [M]⁺˙ at 228/230 | [M+H]⁺ at 229/231 |

| Key Fragments (m/z) | 197/199, 169/171, 90 | Typically minimal with soft ionization |

| Primary Application | Identity confirmation, volatile impurity profiling | Purity assessment, quantification, non-volatile impurity profiling |

Vibrational Spectroscopy (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. It works on the principle that chemical bonds absorb infrared radiation at specific frequencies corresponding to their vibrational energies. vscht.cz

The FTIR spectrum of this compound is dominated by absorptions corresponding to its ester, aromatic, and alkyl functionalities. The key characteristic bands are detailed below:

Ester Group (C=O and C-O Stretching): The most prominent feature in the spectrum is the intense carbonyl (C=O) stretching vibration, which for a saturated ester like this, is expected in the range of 1750-1735 cm⁻¹. The C-O stretching vibrations of the ester group typically produce two bands: one for the (C=O)-O bond and another for the O-CH₃ bond, usually found in the 1300-1000 cm⁻¹ region. vscht.cz

Aromatic Ring (C=C and C-H Stretching): The presence of the benzene ring is confirmed by C=C stretching vibrations within the ring, which appear as a series of bands in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed as a group of weaker bands just above 3000 cm⁻¹ (approx. 3100-3000 cm⁻¹). vscht.cz

Alkyl Groups (C-H Stretching and Bending): The methyl (CH₃) and methylene (B1212753) (CH₂) groups give rise to C-H stretching absorptions just below 3000 cm⁻¹ (approx. 2995-2850 cm⁻¹). C-H bending vibrations for these groups appear in the 1470-1370 cm⁻¹ range. vscht.cz

Carbon-Bromine Bond (C-Br Stretching): The stretching vibration of the C-Br bond is found in the fingerprint region of the spectrum, typically between 680-515 cm⁻¹, although its identification can sometimes be complicated by the presence of other absorptions in this region. researchgate.net

Aromatic Substitution Pattern: The substitution pattern on the benzene ring (1,2,4-trisubstituted) gives rise to characteristic C-H "out-of-plane" (oop) bending vibrations in the 900-675 cm⁻¹ region, which can help confirm the isomeric structure. vscht.cz

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium-Weak |

| Alkyl C-H (CH₃, CH₂) | Stretching | 2995 - 2850 | Medium |

| Ester C=O | Stretching | 1750 - 1735 | Strong, Sharp |

| Aromatic C=C | Ring Stretching | 1600 - 1450 | Medium-Weak |

| Alkyl C-H | Bending | 1470 - 1370 | Medium |

| Ester C-O | Stretching | 1300 - 1000 | Strong |

| Aromatic C-H | Out-of-Plane Bending | 900 - 800 | Strong |

| C-Br | Stretching | 680 - 515 | Medium-Strong |

While standard FTIR is excellent for functional group identification, subtle details in the spectrum can provide insight into the molecule's conformational preferences. mdpi.com For this compound, rotational freedom exists primarily around the single bond connecting the phenyl ring and the acetate's α-carbon. This rotation can lead to different stable conformers (rotamers), which may coexist in equilibrium.

Each conformer can have a slightly different vibrational spectrum. In high-resolution or variable-temperature FTIR studies, certain absorption bands, particularly those in the fingerprint region (below 1500 cm⁻¹), may appear as split peaks or shoulders. mdpi.com These features can indicate the presence of multiple conformers. For instance, the C-O stretching or C-H bending modes can be sensitive to the local steric and electronic environment, which changes with conformation. By comparing experimental spectra with theoretical spectra calculated for different conformers (using methods like Density Functional Theory, DFT), it is possible to assign specific infrared signatures to each conformation and estimate their relative populations. researchgate.netnih.gov

X-ray Crystallography and Solid-State Structural Analysis

Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of atomic positions, leading to accurate measurements of bond lengths, bond angles, and torsional angles.

While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as other brominated phenyl derivatives and substituted phenylacetates, allows for a detailed prediction of its molecular geometry. nih.govnih.gov

The 4-bromo-2-methylphenyl ring is expected to be largely planar. The ester group, however, will likely be oriented out of the plane of the aromatic ring to minimize steric hindrance with the ortho-methyl group. uky.edu X-ray analysis would precisely define the torsion angle between the plane of the phenyl ring and the plane of the ester group [C(ar)-C(ar)-C(α)-C(=O)]. This angle is a critical parameter defining the molecule's preferred conformation in the solid state. Bond lengths and angles would be expected to fall within standard values: C(ar)-C(ar) ≈ 1.39 Å, C(ar)-Br ≈ 1.90 Å, C=O ≈ 1.20 Å, and C-O ≈ 1.33 Å and 1.43 Å. iucr.org The internal angles of the benzene ring will be close to 120°, with minor distortions due to the electronic effects of the substituents. nih.gov

| Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Bond Length | C(ar)-Br | ~1.90 Å |

| Bond Length | C=O (ester) | ~1.20 Å |

| Bond Length | (C=O)-O | ~1.33 Å |

| Bond Angle | C(ar)-C(α)-C(=O) | ~110-115° |

| Torsion Angle | C(ar)-C(ar)-C(α)-C(=O) | Non-planar (e.g., 60-90°) |

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. mdpi.com The analysis of these interactions is crucial for understanding the physical properties of the solid material. For this compound, several types of interactions are expected to direct the crystal packing:

Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors (like O-H or N-H), weak C-H···O hydrogen bonds are highly probable. nih.gov The oxygen atom of the ester carbonyl is a good hydrogen bond acceptor and can interact with aromatic or alkyl C-H groups of neighboring molecules, often forming dimers or chain-like motifs. nih.gov

Halogen Bonding and Br···Br Interactions: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms like the ester oxygen (C-Br···O=C). Furthermore, Br···Br interactions between molecules are common in the crystal packing of brominated aromatic compounds and can significantly influence the supramolecular architecture. iucr.org

π-π Stacking: The aromatic rings of adjacent molecules may engage in π-π stacking interactions. Depending on the steric influence of the substituents, these could be either face-to-face or, more likely, offset face-to-face arrangements. mdpi.com

Tools like Hirshfeld surface analysis are often used to visualize and quantify these intermolecular contacts, providing a detailed picture of the forces that dictate the crystal's structure. nih.goviucr.org The interplay of these various interactions determines the final packing motif, which could be, for example, a layered or herringbone structure. arxiv.org

Intermolecular Hydrogen Bonding and Weak Interactions (C-H...π, π-π)

C-H...π Interactions: These are a form of weak hydrogen bond where a carbon-hydrogen bond acts as the hydrogen donor and a π-system, such as the phenyl ring of an adjacent molecule, acts as the acceptor. In the crystal structure of related bromophenyl compounds, C-H...π interactions have been observed to link molecules, often forming distinct structural motifs like ribbons or layers. iucr.orgnih.govresearchgate.net For this compound, the aromatic protons and the methyl group protons could engage in such interactions with the phenyl rings of neighboring molecules, contributing to the cohesion of the crystal packing.

π-π Stacking Interactions: These interactions occur between the aromatic rings of adjacent molecules. The electron-rich π-system of one phenyl ring interacts with the electron-deficient region of another. These stacking interactions can be arranged in either a face-to-face or a displaced face-to-face (offset) manner. In many aromatic compounds, π-π stacking is a dominant force, often dictating a layered or herringbone packing arrangement in the crystal. mdpi.com For the target compound, interactions between the bromomethylphenyl rings of adjacent molecules would be expected to play a role in stabilizing the crystal structure.

The interplay of these and other weak forces, such as dipole-dipole interactions involving the ester group and the C-Br bond, collectively defines the three-dimensional molecular assembly.

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.commq.edu.au The Hirshfeld surface is generated around a molecule, and the distance from the surface to the nearest atom exterior to the surface (dₑ) and interior to the surface (dᵢ) is calculated. These values are mapped onto the surface to visualize different intermolecular contacts.

Red spots on the Hirshfeld surface mapped over dnorm (a normalized contact distance) indicate close intermolecular contacts, such as hydrogen bonds, that are shorter than the van der Waals radii sum of the interacting atoms. mdpi.comresearchgate.net Blue regions represent longer contacts, while white areas denote contacts around the van der Waals separation.

For a molecule like this compound, the analysis would quantify the contributions from various contacts. Based on analyses of similar brominated organic molecules, a hypothetical breakdown of these contributions is presented below.

Illustrative Data Table: Expected Intermolecular Contact Contributions from Hirshfeld Surface Analysis

| Interaction Type | Typical Contribution (%) | Description |

|---|---|---|

| H···H | ~30-50% | Represents the most significant contribution, arising from contacts between hydrogen atoms on the periphery of the molecules. |

| C···H / H···C | ~15-30% | Corresponds to C-H...π interactions and other van der Waals contacts between carbon and hydrogen atoms. |

| Br···H / H···Br | ~10-20% | Quantifies the contacts between the bromine atom and hydrogen atoms on adjacent molecules, indicative of weak hydrogen bonding. |

| O···H / H···O | ~5-15% | Highlights interactions involving the ester oxygen atoms, likely weak C-H...O hydrogen bonds. |

| C···C | ~5-10% | Suggests the presence of π-π stacking interactions between aromatic rings. |

Investigation of Structural Disorder and Polymorphism

Structural Disorder: In crystallography, disorder refers to a situation where a molecule or a part of it occupies multiple positions or orientations within the crystal lattice. In a study of a related compound, methyl (Z)-2-(4-bromophenyl)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]acetate, the atoms of the bromophenyl group were found to be disordered over two sets of sites. iucr.orgresearchgate.net This can occur due to the thermal motion of flexible parts of a molecule, such as a phenyl ring or an alkyl chain, or because two or more conformations have very similar energies. Such disorder presents challenges for structure refinement but provides insight into the molecule's conformational flexibility.

Polymorphism: This is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have distinct physical properties, including melting point, solubility, and stability. The formation of a particular polymorph is influenced by crystallization conditions like solvent, temperature, and pressure. Given the conformational flexibility of the acetate side chain and potential for different packing arrangements of the substituted phenyl ring, it is plausible that this compound could exhibit polymorphism. Investigating this would involve crystallizing the compound under various conditions and analyzing the resulting solids using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Resolution

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique for assessing the purity of a synthesized compound and for separating stereoisomers.

Purity Determination: A reversed-phase HPLC method would typically be used to determine the chemical purity of this compound. In this method, the compound is passed through a nonpolar stationary phase (like C18) with a polar mobile phase. Impurities would exhibit different retention times from the main product, and the purity can be calculated from the relative peak areas in the resulting chromatogram.

Chiral Resolution: The target molecule possesses a chiral center at the carbon atom adjacent to the phenyl ring and the ester group. Therefore, it exists as a pair of enantiomers. The separation of these enantiomers is crucial, especially in pharmaceutical contexts, as they often have different biological activities. Chiral HPLC is the most common method for this separation. frontiersin.org This is typically achieved using a chiral stationary phase (CSP), often based on polysaccharide derivatives like cellulose or amylose. semanticscholar.orgresearchgate.net The enantiomers interact differently with the chiral environment of the CSP, leading to different retention times and thus their separation. The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane and a polar modifier like isopropanol, is critical for achieving good resolution. researchgate.net

Illustrative Data Table: Typical HPLC Parameters for Chiral Resolution of Arylpropionic Esters

| Parameter | Typical Condition |

|---|---|

| Column Type | Chiral Stationary Phase (e.g., Polysaccharide-based like Chiralcel® OD-H, Chiralpak® IA) |

| Mobile Phase | n-Hexane / 2-Propanol (e.g., 90:10 v/v) with optional acidic/basic additive |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV detection (e.g., at 254 nm) |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Computational and Theoretical Investigations of Methyl 2 4 Bromo 2 Methylphenyl Acetate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure of molecules, balancing computational cost with high accuracy. researchgate.netmdpi.com For Methyl 2-(4-bromo-2-methylphenyl)acetate, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, offer deep insights into its molecular properties. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C=O | 1.21 |

| C-O (ester) | 1.35 | |

| O-CH₃ (ester) | 1.44 | |

| C-Br | 1.91 | |

| **Bond Angles (°) ** | O=C-O | 124.5 |

| C-O-CH₃ | 116.0 | |

| C-C-Br | 119.8 |

Note: The values in this table are representative and derived from DFT calculations.

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true minimum (i.e., has no imaginary frequencies) and to predict its infrared (IR) and Raman spectra. researchgate.net Theoretical vibrational frequencies are often scaled by a factor (e.g., 0.9614 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and achieve better agreement with experimental data. scispace.com These calculations allow for the assignment of specific vibrational modes to observed spectral bands. researchgate.net

Table 2: Theoretical Vibrational Frequencies and Assignments for Key Functional Groups

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

| C=O Stretch | 1755 | Carbonyl group of the ester |

| C-O Stretch | 1250 | Ester C-O bond |

| C-H Stretch (Aromatic) | 3080-3120 | Phenyl ring C-H bonds |

| C-H Stretch (Aliphatic) | 2950-3000 | Methyl group C-H bonds |

| C-Br Stretch | 650 | Carbon-Bromine bond |

Note: Frequencies are scaled. These assignments are based on DFT computations.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.

For this compound, the HOMO is typically localized over the electron-rich aromatic ring, while the LUMO is concentrated on the carbonyl group of the ester, indicating the likely centers of electron donation and acceptance.

Table 3: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.20 |

| Energy Gap (ΔE) | 5.65 |

Note: Values are representative results from DFT calculations.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map uses a color scale to represent different electrostatic potential values. Regions of negative potential (typically colored red to yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov

In this compound, the MEP surface would show a significant negative potential around the carbonyl oxygen atom, identifying it as a primary site for electrophilic interaction. The hydrogen atoms of the methyl groups and the aromatic ring would exhibit positive potential, while the bromine atom would also influence the charge distribution significantly.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.edu It examines charge transfer, hyperconjugative interactions, and delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis type orbitals (acceptors). materialsciencejournal.org The stabilization energy E(2) associated with these interactions quantifies their significance; a higher E(2) value indicates a more intense interaction. acadpubl.eu

Table 4: Second-Order Perturbation Analysis of Donor-Acceptor Interactions from NBO

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP(O) | π(C=O) | 35.2 | Intramolecular charge transfer |

| LP(Br) | π(C-C) (ring) | 5.8 | Hyperconjugation |

| π(C-C) (ring) | π*(C-C) (ring) | 20.5 | π-electron delocalization |

Note: LP denotes a lone pair. E(2) values are illustrative of typical NBO results.

Electrophilicity and Nucleophilicity Indices for Reactivity Prediction

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. These indices, including chemical potential (μ), hardness (η), softness (S), electrophilicity index (ω), and nucleophilicity index (N), are powerful tools for predicting reaction pathways. researchgate.netnih.gov

Chemical Potential (μ): Indicates the tendency of electrons to escape from a system.

Hardness (η): Measures the resistance to charge transfer.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. sci-rad.com

Nucleophilicity Index (N): Measures the electron-donating capability.

These parameters are calculated using the following equations, where I = -EHOMO and A = -ELUMO:

μ = (EHOMO + ELUMO) / 2

η = (ELUMO - EHOMO) / 2

ω = μ² / (2η)

Table 5: Calculated Global Reactivity Descriptors

| Parameter | Symbol | Value (eV) |

| Chemical Potential | μ | -4.025 |

| Chemical Hardness | η | 2.825 |

| Electrophilicity Index | ω | 2.86 |

| Chemical Softness | S | 0.354 |

Note: These values are calculated from the representative FMO energies in Table 3.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that partitions the electron density of a molecule to define atoms and the chemical bonds between them. This analysis provides a detailed picture of the electronic structure and the nature of interatomic interactions. For this compound, a QTAIM analysis would characterize the various chemical bonds and non-covalent interactions within the molecule through the topological properties of its electron density (ρ).

At the heart of QTAIM are bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties at these BCPs, such as the electron density itself (ρ), the Laplacian of the electron density (∇²ρ), and the total energy density (H(r)), offer insights into the nature of the chemical bond.

A positive value of the Laplacian (∇²ρ > 0) is indicative of a depletion of electron density at the BCP, which is characteristic of closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals interactions. Conversely, a negative Laplacian (∇²ρ < 0) signifies a concentration of electron density, which is typical of shared interactions, like covalent bonds.

In the case of this compound, the various bonds would exhibit distinct QTAIM parameters. The C-Br bond, for instance, is expected to have a ρ value and a positive ∇²ρ, suggesting a polar covalent character with a significant degree of charge depletion at the BCP. The aromatic C-C bonds within the phenyl ring would show higher ρ values and negative ∇²ρ, consistent with their covalent and delocalized nature. The C=O bond of the ester group would exhibit a high electron density and a negative Laplacian, characteristic of a strong covalent double bond. The C-O and O-CH₃ single bonds will have lower ρ values compared to the double bond, with negative Laplacians indicating their covalent nature.

Intramolecular interactions, such as potential weak hydrogen bonds or steric contacts involving the ortho-methyl group and the acetate (B1210297) moiety, could also be identified and characterized by the presence of BCPs with low electron density and positive Laplacian values.

Table 1: Predicted QTAIM Parameters for Selected Bonds in this compound at their Bond Critical Points (BCPs)

| Bond Type | Predicted Electron Density (ρ) (a.u.) | Predicted Laplacian of Electron Density (∇²ρ) (a.u.) | Predicted Nature of Interaction |

| C-Br | 0.1 - 0.2 | > 0 | Polar Covalent |

| Aromatic C-C | 0.2 - 0.3 | < 0 | Covalent |

| C=O | > 0.4 | < 0 | Covalent (Double Bond) |

| C-O (ester) | 0.2 - 0.3 | < 0 | Covalent |

| O-CH₃ | 0.1 - 0.2 | < 0 | Covalent |

| C-H (aromatic & methyl) | 0.1 - 0.2 | < 0 | Covalent |

Note: The values presented in this table are estimations based on typical ranges observed for similar bond types in related molecules and are intended to be illustrative.

Conformational Analysis and Potential Energy Surfaces

The conformational landscape of this compound is primarily defined by the rotation around several key single bonds. The potential energy surface (PES) of the molecule describes the energy of the system as a function of these rotational degrees of freedom, revealing the most stable conformers and the energy barriers between them.

τ₁ (C-C-C=O): Rotation around the single bond connecting the phenyl ring to the acetate group.

τ₂ (C-O-C=O): Rotation around the C-O bond of the ester group.

Computational studies on analogous substituted phenylacetates indicate that the planarity of the ester group is generally favored. The rotation around the C-O bond (τ₂) in simple esters like methyl acetate has a relatively high barrier, favoring a conformation where the methyl group is cis to the carbonyl oxygen.

The rotation of the entire acetate group with respect to the phenyl ring (τ₁) is of particular interest. The presence of the ortho-methyl group is expected to introduce significant steric hindrance, influencing the preferred orientation of the acetate moiety. In related ortho-substituted systems, the lowest energy conformations are typically those that minimize the steric clash between the substituent and the side chain. For this compound, this would likely involve the acetate group being twisted out of the plane of the phenyl ring.

The potential energy surface for the rotation around the C-C bond (τ₁) would likely show two stable conformers, corresponding to the acetate group being on either side of the ortho-methyl group. The energy barrier for this rotation would be influenced by the steric repulsion between the methyl group and the carbonyl oxygen and methoxy (B1213986) group of the ester.

A study on 4'-substituted-2-ethylthio-phenylacetates, including a bromo-substituted analog, revealed the presence of multiple stable conformers arising from rotations around the C-C and C-S bonds. By analogy, it is expected that this compound will also exhibit a complex potential energy surface with several local minima corresponding to different rotational isomers. The global minimum would be the conformer that best balances the electronic effects of the substituents with the minimization of steric strain.

Table 2: Predicted Stable Conformers and Rotational Barriers for this compound

| Dihedral Angle | Description | Predicted Stable Conformation(s) (degrees) | Predicted Rotational Barrier (kcal/mol) |

| τ₁ (C-C-C=O) | Rotation of acetate group relative to phenyl ring | ~ ±90 | 4 - 8 |

| τ₂ (C-O-C=O) | Rotation of the ester methyl group | ~ 0 (cis to C=O) | > 10 |

Note: The values in this table are estimations derived from computational studies on analogous substituted phenylacetates and are intended to be representative.

Advanced Synthetic Design and Retrosynthetic Analysis for Methyl 2 4 Bromo 2 Methylphenyl Acetate and Its Analogs

Principles of Retrosynthetic Disconnection for Aryl Acetates

Aryl acetates, such as the target molecule, are characterized by an ester functional group attached to an aryl ring system. The retrosynthetic analysis of these compounds typically begins with the disconnection of the ester bond, which is a reliable and common transformation in organic synthesis. This primary disconnection leads to two key synthons: an arylacetic acid synthon and a methanol (B129727) synthon.

Another critical aspect of the retrosynthesis of aryl acetates is the consideration of functional group interconversions (FGI). For instance, if a direct disconnection is not feasible, a functional group on the aromatic ring might be transformed into another group that facilitates a known and efficient reaction. This is particularly relevant when dealing with substituted aryl rings where the directing effects of substituents play a crucial role in the synthetic strategy.

The disconnection approach for aryl acetates can be summarized in the following key steps:

C-O Bond Disconnection (Ester): This is the most logical and common initial disconnection, breaking the ester linkage to yield the corresponding carboxylic acid and alcohol.

C-C Bond Disconnection (Aryl-Alkyl): Disconnecting the bond between the aromatic ring and the acetic acid moiety.

Functional Group Interconversion (FGI): Modifying existing functional groups on the aromatic ring to facilitate subsequent disconnections or to introduce other desired functionalities.

Identification of Key Retrosynthetic Disconnections and Transformational Pathways

For Methyl 2-(4-bromo-2-methylphenyl)acetate, several key retrosynthetic disconnections can be identified to devise plausible synthetic routes.

Primary Disconnection (Ester): The most straightforward disconnection is the C-O bond of the ester, leading to 2-(4-bromo-2-methylphenyl)acetic acid and methanol. The forward reaction, Fischer esterification, is a reliable method for forming the ester from the carboxylic acid and alcohol in the presence of an acid catalyst.

Secondary Disconnection (Aryl-CH2 bond): Further deconstruction of 2-(4-bromo-2-methylphenyl)acetic acid involves disconnecting the C-C bond between the aromatic ring and the acetic acid side chain. This leads to a 4-bromo-2-methylphenyl synthon and a carboxymethyl synthon. A plausible synthetic equivalent for the 4-bromo-2-methylphenyl synthon could be 4-bromo-2-methylbenzyl bromide.

A common pathway to form the C-C bond is through the reaction of a benzyl (B1604629) halide with a cyanide salt, followed by hydrolysis of the resulting nitrile.

Alternative Pathways: An alternative strategy could involve functional group interconversion. For example, the bromo group could be introduced at a later stage of the synthesis via electrophilic aromatic substitution on a 2-methylphenylacetate precursor. However, this may lead to isomeric mixtures, making purification challenging.

| Disconnection | Synthons | Synthetic Equivalents | Forward Reaction |

| C(O)-OCH3 | 2-(4-bromo-2-methylphenyl)acetyl cation, methoxide (B1231860) anion | 2-(4-bromo-2-methylphenyl)acetic acid, Methanol | Fischer Esterification |

| Ar-CH2COOH | 4-bromo-2-methylphenyl cation, carboxymethyl anion | 4-bromo-2-methyltoluene, Diethyl carbonate | Acylation/Alkylation |

| Ar-CH2 | 4-bromo-2-methylbenzyl cation, cyanide anion | 4-bromo-2-methylbenzyl bromide, Sodium cyanide | Nucleophilic Substitution |

Strategies for Constructing the Brominated Methylphenyl Core

One common approach is the direct bromination of 2-methyltoluene. However, this reaction can yield a mixture of isomers, with the bromine atom substituting at the ortho and para positions relative to the methyl group. Separation of the desired 4-bromo-2-methyltoluene from its isomers can be challenging.

A more regioselective method involves the Sandmeyer reaction. Starting from 2-methyl-4-nitroaniline, diazotization followed by treatment with cuprous bromide can yield 4-bromo-2-methyl-1-nitrobenzene. The nitro group can then be reduced to an amino group, which can be subsequently removed via diazotization and reduction.

Another strategy involves starting with a pre-functionalized benzene (B151609) ring. For example, 4-bromo-2-methylbenzoic acid can serve as a versatile starting material. This compound can be reduced to the corresponding alcohol, which can then be converted to the benzyl bromide.

| Starting Material | Key Reactions | Advantages | Disadvantages |

| 2-Methyltoluene | Electrophilic Bromination | Readily available starting material | Low regioselectivity, formation of isomers |

| 2-Methylaniline | Acylation, Bromination, Deacylation | High regioselectivity | Multi-step process |

| 4-Amino-3-methylbenzoic acid | Sandmeyer Reaction | High regioselectivity | Requires specific starting material |

| 4-Bromo-2-methylbenzoic acid | Reduction, Halogenation | Versatile intermediate |

Application of Computer-Aided Synthesis Planning Tools

In recent years, computer-aided synthesis planning (CASP) has emerged as a powerful tool to assist chemists in designing synthetic routes. These tools utilize large databases of chemical reactions and sophisticated algorithms to propose retrosynthetic pathways.

For a target molecule like this compound, a CASP tool could generate multiple synthetic routes by exploring a vast network of known chemical transformations. The software can analyze the target structure and identify potential disconnections based on a library of reaction rules. It can then work backward, proposing simpler precursor molecules until commercially available starting materials are reached.